Product packaging for Cholestan-3beta,5alpha,6beta-triol(Cat. No.:)

Cholestan-3beta,5alpha,6beta-triol

Cat. No.: B10788949
M. Wt: 420.7 g/mol
InChI Key: YMMFNKXZULYSOQ-QETVQNBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context as an Oxysterol and Cholesterol Metabolite

Cholestan-3beta,5alpha,6beta-triol is classified as an oxysterol, a derivative of cholesterol that has undergone oxidation. Its formation is a multi-step process that begins with the oxidation of cholesterol to form cholesterol-5,6-epoxides (both alpha and beta isomers). jneurosci.org These epoxides are then hydrated by the enzyme cholesterol epoxide hydrolase (ChEH) to yield this compound. jneurosci.org This metabolic pathway is a crucial part of the body's mechanism for processing cholesterol.

The metabolism of this compound itself leads to the formation of other compounds. In rats, the two major neutral metabolites have been identified as cholestane-3beta,5alpha-diol-6-one and a mixture of long-chain fatty acid esters of the triol. nih.gov This demonstrates its integration into the broader network of sterol metabolism.

Significance in Lipid Biochemistry and Sterol Metabolism Research

The importance of this compound in research stems from its diverse biological activities and its association with several disease states. Its study has illuminated key aspects of lipid biochemistry and the consequences of altered sterol metabolism.

One of the most significant findings is its role as a biomarker for Niemann-Pick disease type C (NPC), a rare genetic disorder characterized by the accumulation of cholesterol in lysosomes. nih.govexplorationpub.comresearchgate.net Elevated levels of this compound in the plasma are a key diagnostic indicator for NPC. nih.govexplorationpub.comresearchgate.netnih.govwustl.edu

Furthermore, research has uncovered its potential neuroprotective effects. Studies have shown that it can protect neurons from injury in models of cerebral and spinal cord ischemia. nih.govnih.gov This has opened avenues for investigating its therapeutic potential in neurological disorders. nih.gov

In the context of cardiovascular health, this compound has been studied for its potential role in atherosclerosis. Research suggests it may contribute to the development of atherosclerotic plaques. nih.govcymitquimica.com

Conversely, in cancer research, this compound has demonstrated anti-cancer properties, particularly against prostate cancer cells. core.ac.uknih.govnih.govresearchgate.net Studies have shown that it can suppress the proliferation, migration, and invasion of these cancer cells. core.ac.uknih.govnih.gov

The compound's effects on bone metabolism have also been a subject of investigation. Research indicates that it can inhibit the differentiation of osteoblasts and promote the apoptosis of bone marrow stromal cells, suggesting a potential link between oxidized lipids and osteoporosis. nih.gov

Detailed Research Findings on this compound

Area of ResearchModel SystemKey FindingsReference
NeuroprotectionCultured rat cortical neuronsReduced glutamate-induced excitotoxicity. nih.gov
NeuroprotectionRat model of transient focal cerebral ischemiaSignificantly decreased neuronal injury. nih.gov
NeuroprotectionHEK-293 cells with NR1/NR2B NMDA receptorsAttenuated NMDA-mediated calcium influx. jneurosci.org
Anti-cancer (Prostate)LNCaP, DU-145, and PC-3 human prostate cancer cellsSuppressed proliferation and colony formation. nih.gov
Anti-cancer (Prostate)PC-3 xenografts in nude miceRetarded tumor growth with oral administration. core.ac.uk
AtherosclerosisCultured endothelial cell monolayersDecreased barrier function, suggesting a role in atherogenesis. nih.gov
Bone MetabolismPrimary rat bone marrow stromal cellsInhibited osteoblastic differentiation and promoted apoptosis. nih.gov
Biomarker (Niemann-Pick Type C)Human plasma samplesElevated levels serve as a sensitive biomarker for diagnosis. nih.govnih.gov

Historical Perspective on this compound Research

The scientific inquiry into this compound dates back several decades. One of the seminal early studies was published in 1979 by Watabe and Sawahata, which detailed the biotransformation of cholesterol to this compound via cholesterol alpha-epoxide in bovine adrenal cortex. nih.govresearchgate.netdntb.gov.ua This foundational work elucidated the metabolic pathway for its formation and laid the groundwork for future investigations into its physiological roles.

Early research in the 1970s also began to explore the metabolism of the triol itself. A 1971 study identified its major neutral metabolites in rats, providing the first insights into its downstream metabolic fate. nih.gov

The 1980s saw research into the potential pathological roles of this compound, particularly in the context of atherosclerosis. A 1987 study investigated its effects on endothelial cell barrier function, suggesting its potential contribution to vascular damage. nih.gov

The turn of the century brought a surge of interest in the compound's diverse biological activities. In the early 2000s, its connection to Niemann-Pick disease type C as a key biomarker was established, revolutionizing the diagnosis of this rare disorder. explorationpub.com Subsequent research has solidified its importance in this clinical context. nih.govresearchgate.netnih.gov

More recent research has uncovered its potential as a neuroprotective agent and an anti-cancer compound, with significant studies published in the 2010s and beyond. nih.govnih.govcore.ac.uknih.govnih.gov These findings have opened new avenues for therapeutic exploration and have highlighted the multifaceted nature of this cholesterol metabolite.

Milestones in this compound Research

YearKey MilestoneSignificanceReference
1971Identification of major neutral metabolites in rats.Provided initial understanding of its metabolic fate. nih.gov
1979Elucidation of the biotransformation pathway from cholesterol.Established the enzymatic origin of the compound. nih.govresearchgate.net
1987Demonstration of its effect on endothelial barrier function.Suggested a potential role in the pathogenesis of atherosclerosis. nih.gov
2005Report on its inhibitory effects on bone cell differentiation.Linked oxidized lipids to potential mechanisms in osteoporosis. nih.gov
2013Discovery of its anti-proliferative effects on prostate cancer cells.Opened a new area of investigation for cancer therapeutics. nih.govnih.gov
2014Identification as an endogenous neuroprotectant.Highlighted its potential therapeutic role in ischemic brain injury. jneurosci.orgnih.gov
2015Confirmation as a key biomarker for Niemann-Pick disease type C.Solidified its diagnostic utility for this genetic disorder. nih.gov
2024Identification as a novel inhibitor of acid-sensing ion channels.Provided a new mechanistic insight into its neuroprotective effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H48O3 B10788949 Cholestan-3beta,5alpha,6beta-triol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H48O3

Molecular Weight

420.7 g/mol

IUPAC Name

(3S,5R,6R,10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,24+,25+,26+,27-/m0/s1

InChI Key

YMMFNKXZULYSOQ-QETVQNBESA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Cholestan 3beta,5alpha,6beta Triol

Endogenous Formation from Cholesterol

The endogenous synthesis of Cholestan-3beta,5alpha,6beta-triol is a testament to the intricate biochemical machinery that processes cholesterol. This formation occurs through two main avenues: a highly specific enzymatic pathway and a more indiscriminate non-enzymatic route.

The primary and most defined pathway for the biosynthesis of this compound involves the enzymatic hydrolysis of cholesterol-derived epoxides. This reaction is catalyzed by a specific hydrolase that ensures the stereoselective formation of the triol.

The central enzyme in this pathway is Cholesterol-5,6-oxide hydrolase (ChEH), designated as EC 3.3.2.11. expasy.orgwikipedia.org This enzyme is located primarily on the endoplasmic reticulum and is responsible for catalyzing the hydration of the oxirane ring of cholesterol epoxides. wikipedia.org The reaction involves the addition of a water molecule across the epoxide, resulting in the formation of the unique geminal trans-diol structure of this compound. nih.gov The product of this reaction, the triol itself, can act as a competitive inhibitor of the enzyme. expasy.org

The direct substrates for ChEH are the two diastereoisomers of cholesterol epoxide: 5,6α-epoxy-5α-cholestan-3β-ol (also known as cholesterol α-epoxide) and 5,6β-epoxy-5β-cholestan-3β-ol (cholesterol β-epoxide). expasy.orgwikipedia.orgchemicalbook.com Both of these epoxides are effectively hydrolyzed by ChEH to yield the same product, this compound. expasy.orgwikipedia.org These intermediates are formed from the oxidation of the Δ5 double bond of cholesterol. nih.gov While both are substrates, studies have shown that the subsequent metabolism can be stereoselective, with 5,6α-epoxy-5α-cholestan-3β-ol being the diastereoisomer that can undergo further ring-opening reactions under certain catalytic conditions. nih.gov

Molecular characterization has revealed that Cholesterol-5,6-oxide hydrolase (ChEH) activity is carried out by the microsomal antiestrogen (B12405530) binding site (AEBS). wikipedia.orgnih.gov The AEBS is not a single protein but a hetero-oligomeric complex composed of two key enzymes involved in the later stages of cholesterol biosynthesis. wikipedia.orgnih.gov The catalytic subunit of this complex is the emopamil (B1663351) binding protein (EBP), which is also known as 3β-hydroxysteroid-Δ8-Δ7-isomerase (D8D7I). wikipedia.org The regulatory subunit is 3β-hydroxysterol-Δ7-reductase (DHCR7). wikipedia.org The co-expression of both EBP and DHCR7 is necessary to reconstitute the full activity of ChEH. nih.gov This complex is a known secondary target for the antitumor drug tamoxifen (B1202) and its derivatives. wikipedia.org

Table 1: Key Components of the Enzymatic Pathway

ComponentTrivial Name(s)Systematic NameRole/Function
Enzyme Cholesterol-5,6-oxide Hydrolase (ChEH); Microsomal Antiestrogen Binding Site (AEBS)5,6alpha-epoxy-5alpha-cholestan-3beta-ol hydrolaseCatalyzes the hydrolysis of cholesterol epoxides to this compound. expasy.orgwikipedia.org
Intermediate 1 Cholesterol α-epoxide; 5α,6α-EC5,6α-epoxy-5α-cholestan-3β-olSubstrate for ChEH. expasy.orgchemicalbook.com
Intermediate 2 Cholesterol β-epoxide; 5β,6β-EC5,6β-epoxy-5β-cholestan-3β-olSubstrate for ChEH. expasy.orgcaymanchem.com
Catalytic Subunit Emopamil Binding Protein (EBP); D8D7I3β-hydroxysteroid-Δ8-Δ7-isomeraseProvides the catalytic activity for the AEBS/ChEH complex. wikipedia.org
Regulatory Subunit DHCR73β-hydroxysterol-Δ7-reductaseRegulates the activity of the AEBS/ChEH complex. wikipedia.org
Product Cholestanetriol; C-triolThis compoundThe final product of the enzymatic hydrolysis. nih.gov

Beyond the specific enzymatic route, this compound can also be formed as a downstream product of non-enzymatic processes. These pathways are generally less specific and are driven by oxidative stress.

The precursors to this compound, the cholesterol epoxides, can be generated through the non-enzymatic oxidation of cholesterol. researchgate.net This process is often mediated by free radicals and is a component of lipid peroxidation. researchgate.net In this pathway, reactive oxygen species (ROS) attack the double bond of cholesterol, leading to the formation of both the α- and β-epoxide isomers. caymanchem.com This radical-mediated epoxidation has been demonstrated in microsomal systems and is linked to the formation of lipid peroxides, as evidenced by the measurement of byproducts like malondialdehyde. researchgate.net Once formed through this non-enzymatic route, the cholesterol epoxides can then enter the enzymatic pathway and be converted to this compound by ChEH. researchgate.net

Non-Enzymatic Oxidation Pathways

Metabolic Fate and Downstream Metabolites

Once formed, this compound is not a static endpoint but is further metabolized, distributed throughout the body, and subject to regulatory controls. nih.gov

Conversion to Other Oxysterols

This compound serves as a precursor to other metabolites. In studies using rats, two major neutral metabolites were identified in the feces following oral administration of the compound. nih.gov These metabolites are:

6-oxocholestan-3beta,5alpha-diol: Also known as cholestane-3beta,5alpha-diol-6-one, this is a significant conversion product. nih.gov

Long-chain fatty acid esters: The parent compound can also be esterified with long-chain fatty acids. nih.gov

Distribution and Metabolism in Biological Systems

This compound is distributed in various tissues and fluids throughout the body. Systematic measurements in rats have quantified its presence in several key organs, demonstrating a specific distribution pattern. nih.gov The compound has also been detected in feces and lymph, indicating its routes of excretion and transport. nih.gov

Below is a table detailing the physiological distribution of this compound in different rat tissues.

TissueConcentration (µM)
Spinal Cord1.07
Liver>0.32
Brain≥0.32
Kidney≥0.32
Plasma0.32
Data sourced from a 2014 study on the physiological distribution of the compound. nih.gov

This distribution highlights the compound's prevalence in the central nervous system and major metabolic organs. nih.gov

Regulation of Metabolic Pathways

The metabolic pathways involving this compound are subject to regulation. The synthesis from cholesterol epoxide is catalyzed by the enzyme cholesterol epoxide hydrolase (ChEH), making this enzyme a key regulatory point. nih.govjneurosci.org

Furthermore, the production of this triol can be induced under certain physiological or pathological conditions. For instance, an inducible elevation of this compound has been observed in the spinal cord of rabbits following ischemic preconditioning. nih.govnih.gov This neuroprotective response can be blocked by administering a specific inhibitor of the compound's synthesis, which underscores that its formation is a regulated biological process rather than a random oxidation event. nih.govnih.gov

Advanced Synthetic Methodologies for Cholestan 3beta,5alpha,6beta Triol and Its Stereoisomers

Chemical Synthesis Approaches

The chemical synthesis of cholestan-3beta,5alpha,6beta-triol and its isomers often commences from readily available sterol starting materials like cholesterol. A common strategy involves the epoxidation of the C5-C6 double bond of cholesterol, followed by the ring-opening of the resulting epoxide.

A key intermediate in many synthetic routes is the 5α,6α-epoxycholestan-3β-ol. This epoxide can be formed by treating cholesterol with an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govscribd.comumkc.edu The reaction is typically carried out in a solvent like dichloromethane. umkc.eduysu.edu The mechanism is concerted, leading to the formation of the epoxide with retained regiochemistry from the starting alkene. umkc.edu

Subsequent acid-catalyzed hydrolysis of the 5α,6α-epoxide leads to the formation of the desired cholestan-3β,5α,6β-triol. This transformation highlights the importance of controlling reaction conditions to achieve the desired stereochemical outcome.

Another approach involves the dihydroxylation of cholesterol derivatives. The use of osmium tetroxide (OsO₄) is a well-established method for the cis-dihydroxylation of alkenes. wikipedia.orgmasterorganicchemistry.com This reagent adds two hydroxyl groups to the same face of the double bond in a concerted, syn-addition fashion. masterorganicchemistry.com To make the process more economical and safer due to the high cost and toxicity of OsO₄, it is often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules. This approach offers significant advantages in terms of stereoselectivity and milder reaction conditions.

Enzymes such as epoxide hydrolases can be employed for the stereoselective ring-opening of epoxides, which is a critical step in the synthesis of specific triol stereoisomers. The use of enzymes can circumvent the need for harsh acidic or basic conditions that might lead to unwanted side reactions or racemization.

Furthermore, enzymatic hydrolysis is a valuable tool in steroid chemistry. For instance, enzymes like β-glucuronidase can be used to hydrolyze conjugated steroid metabolites. nih.govnih.gov The rate of this hydrolysis is dependent on the steroid's structure and the position of the conjugate. nih.gov Lipases are another class of enzymes that can be utilized for the selective acylation or deacylation of hydroxyl groups, aiding in the protection and deprotection strategies during a multi-step synthesis.

Recent advancements have also seen the use of cytochrome P450 enzymes for the specific hydroxylation of steroid scaffolds. rsc.org While the direct three-position hydroxylation to form the triol is complex, these enzymes offer potential for introducing hydroxyl groups at specific positions with high selectivity.

Stereoselective Synthesis and Isomer Control

The control of stereochemistry is a central challenge in the synthesis of cholestan-3,5,6-triol, which has eight possible stereoisomers. Researchers have developed sophisticated strategies to selectively synthesize these isomers.

A notable method involves the synthesis of the full set of eight cholestane-3,5,6-triol (B47416) stereoisomers from diastereomerically pure 4,5-epoxycholestane-3,6-diols. nih.gov The stereoselective cleavage of these epoxides using a reducing agent like lithium aluminum hydride (LiAlH₄) yields the desired triol stereoisomers in high yields and on a multigram scale. nih.gov This approach demonstrates the power of using carefully designed templates to control the stereochemical outcome of a reaction.

The choice of reagents and reaction conditions plays a pivotal role in directing the stereoselectivity. For example, the epoxidation of cholesterol with m-CPBA typically yields the 5α,6α-epoxide due to the steric hindrance of the angular methyl group at C-10, which directs the attack of the reagent to the α-face of the molecule. nih.gov The subsequent ring-opening of this epoxide can be controlled to produce either the 3β,5α,6β-triol or its 3β,5α,6α-isomer.

Laboratory Scale Production Techniques

The production of this compound and its isomers on a laboratory scale requires efficient and reproducible methods. A common procedure for the synthesis of the 5α,6α-epoxycholestan-3β-ol, a precursor to the triol, involves reacting cholesterol with m-CPBA in a suitable solvent like dichloromethane. ysu.edu

Following the reaction, purification is crucial to isolate the desired product from byproducts and unreacted starting materials. Column chromatography is a frequently used technique for this purpose. scribd.com For instance, alumina (B75360) or silica (B1680970) gel can be used as the stationary phase, and a solvent system such as t-butyl methyl ether can be employed to elute the compounds. scribd.comumkc.edu The polarity of the compounds and the solvent system are key factors in achieving good separation. umkc.edu

After purification, crystallization is often performed to obtain the final product in high purity. ysu.edu The choice of solvent for crystallization is critical and is determined by the solubility characteristics of the compound. For example, a mixture of methanol (B129727) and water can be effective for crystallizing the triol.

Analytical and Quantification Techniques for Cholestan 3beta,5alpha,6beta Triol in Research

Chromatographic Separation Methods

Chromatography is the cornerstone for isolating Cholestan-3beta,5alpha,6beta-triol from complex biological samples, thereby preventing interference from other related compounds. The choice of method depends on the sample matrix, required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of this compound. nih.gov Due to the low volatility of the triol, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography. The most common approach involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

A typical GC-MS workflow for this compound analysis in plasma includes:

Sample Preparation : Alkaline saponification of the plasma sample to release the compound from its esterified forms, followed by liquid-liquid extraction. nih.gov

Derivatization : Transformation of the extracted analyte into its trimethylsilyl ether derivative. nih.gov

Chromatographic Separation : Separation is achieved on a fused silica (B1680970) capillary column with a nonpolar stationary phase, which separates compounds based on their boiling points and interaction with the phase. nih.gov

This method demonstrates excellent performance, as detailed in the table below.

ParameterFindingSource
Linearity Range0.03-200 ng/mL nih.gov
Mean Recovery Rate98.6% nih.gov
Limit of Quantification (LOQ)0.03 ng/mL nih.gov
Limit of Detection (LOD)0.01 ng/mL nih.gov
Intra- and Inter-day Variation<15% nih.gov

The electron ionization (EI) mass spectra of the bis-trimethylsilyl derivatives of this compound are particularly informative for structural confirmation. nih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative for oxysterol analysis, offering high sensitivity and specificity without the need for derivatization, although derivatization can be used to enhance ionization efficiency. nih.govresearchgate.net A rapid LC-MS/MS method allows for the separation of this compound from other oxysterols in under 7 minutes using a monolithic column. nih.gov

This approach typically involves protein precipitation to extract the analytes from plasma samples. nih.gov For more complex matrices like tissue, an additional liquid-liquid extraction step may be incorporated. nih.gov The use of tandem mass spectrometry provides a high degree of selectivity, which is crucial for distinguishing between isomeric oxysterols. nih.govresearchgate.net

ParameterFindingSource
Separation Time~7 minutes nih.gov
Detection Limit0.1 ng/mL nih.govresearchgate.net
Linearity Range0.5 to 2000 ng/mL nih.govresearchgate.net
Recovery80.9% to 107.9% nih.gov
Between-run Imprecision7.9% to 11.7% nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a viable technique for analyzing lipids that lack a UV-absorbing chromophore, such as this compound. While specific applications of this method to this compound are not extensively documented, the principles of the technique are well-suited for sterol analysis.

The ELSD works by:

Nebulization : The column eluent is converted into a fine spray of droplets in a stream of inert gas.

Evaporation : The mobile phase is evaporated from the droplets in a heated drift tube, leaving behind particles of the non-volatile analyte.

Detection : The analyte particles pass through a light beam, and the scattered light is measured by a photodetector. The detector response is proportional to the mass of the analyte.

For sterol separations, reversed-phase columns (e.g., C18 or C8) are typically used with a mobile phase consisting of a mixture of solvents like acetonitrile, methanol (B129727), and water. This method provides universal detection for non-volatile compounds but generally offers lower sensitivity compared to mass spectrometry.

Mass Spectrometric Detection Techniques

Mass spectrometry is the definitive method for the detection and quantification of this compound, providing unparalleled sensitivity and structural information.

When coupled with GC, mass spectrometers are often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity. researchgate.net Instead of scanning a full range of mass-to-charge ratios (m/z), the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analyte. nih.gov This targeted approach significantly improves the signal-to-noise ratio, allowing for lower detection limits. capes.gov.br

For the bis-trimethylsilyl derivative of this compound, the electron ionization mass spectrum shows prominent fragment ions that are ideal for SIM analysis. nih.gov

Ion Typem/z ValueDescriptionSource
Fragment Ion321Characteristic fragment nih.gov
Fragment Ion367Characteristic fragment nih.gov
Fragment Ion403Characteristic fragment, more prominent in the beta-isomer nih.gov

Monitoring these specific ions allows for highly selective and sensitive quantification of this compound. nih.gov

For LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is the gold standard for quantification. nih.gov This technique involves two stages of mass filtering. In the first stage, a specific precursor ion corresponding to the analyte is selected. This ion is then fragmented in a collision cell, and in the second stage, a specific product ion resulting from the fragmentation is monitored. This precursor-to-product ion transition is highly specific to the analyte's structure, providing exceptional selectivity and reducing chemical noise. nih.gov

While Atmospheric Pressure Chemical Ionization (APCI) has been successfully used, Electrospray Ionization (ESI) is also commonly employed for oxysterol analysis. nih.govresearchgate.net The analyte is first ionized, often forming a protonated molecule [M+H]+ or an adduct. This precursor ion is then selected and fragmented to yield a characteristic product ion for monitoring.

The specificity of the MRM transition is a key advantage, making it a powerful tool for quantitative bioanalysis of this compound in complex biological samples. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique used in conjunction with mass spectrometry (MS) for the analysis of compounds that are less polar and have a lower molecular weight. For oxysterols like this compound, which are not easily ionized, APCI presents a viable analytical option, sometimes circumventing the need for derivatization that is often required for other methods. researchgate.net

In high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) systems, APCI has been successfully employed for the simultaneous identification and quantification of various oxysterols, phytosterols, and cholesterol precursors in human serum. researchgate.net One of the key advantages of using APCI is the potential to analyze the native form of the sterol without chemical modification. researchgate.net The ionization process in APCI typically involves the protonation of the analyte molecule, and for this compound, the subsequent loss of water molecules is a characteristic fragmentation pattern observed in the mass spectrum. researchgate.net For instance, a common transition monitored in multiple reaction monitoring (MRM) mode for this compound is the fragmentation of the parent ion (after loss of two water molecules, m/z 369) to a characteristic fragment ion (m/z 159). researchgate.net

Research has demonstrated that HPLC-APCI-MS/MS methods can achieve high sensitivity with detection limits in the picomolar range for various sterols. researchgate.net

Sample Preparation and Derivatization Strategies

The reliability of any quantitative analysis heavily depends on the meticulous preparation of the sample. This involves efficient extraction of the analyte from the matrix, derivatization to improve analytical properties, and measures to prevent degradation.

Lipid Extraction Methods (e.g., Bligh-Dyer extraction)

The Bligh-Dyer method is a widely recognized liquid-liquid extraction technique for isolating lipids, including sterols and oxysterols, from biological samples. mdpi.comnih.gov This procedure utilizes a ternary mixture of chloroform (B151607), methanol, and water to create a monophasic solution that effectively disrupts cell membranes and solubilizes lipids. nih.gov By adjusting the solvent ratios, a biphasic system is induced, separating the lipids into the chloroform layer while more polar molecules remain in the aqueous methanol phase. nih.gov

While the classic Bligh-Dyer method is effective, modifications are often necessary depending on the sample matrix. For instance, in the analysis of human plasma, optimizing the sample-to-solvent ratio is crucial for maximizing the extraction yield of various lipid classes. univ-perp.frresearchgate.net Studies have shown that for human plasma, a sample-to-total solvent ratio of 1:20 (v/v) is ideal for multi-omics analysis using the Bligh-Dyer method. univ-perp.frresearchgate.net It is important to note that for samples with high lipid content (>2%), the original Bligh-Dyer method might underestimate the total lipid content compared to the Folch method. nih.gov

Table 1: Bligh-Dyer Extraction Solvent Ratios

Step Solvent Ratio (v/v/v) Phase
Initial Chloroform:Methanol:Water 1:2:0.8 Monophasic

Derivatization for Enhanced Ionization Efficiency (e.g., Trimethylsilylethers)

To improve the volatility and thermal stability of this compound for gas chromatography-mass spectrometry (GC-MS) analysis, a derivatization step is commonly employed. The most frequent approach is the conversion of the hydroxyl groups of the sterol into trimethylsilyl (TMS) ethers. nih.gov This process involves reacting the extracted and purified oxysterol with a silylating agent. This chemical modification enhances the chromatographic properties of the compound, leading to better peak shape and increased sensitivity. creative-proteomics.com

A typical procedure involves transforming the extracted this compound into its trimethylsilyl ether derivative before injecting it into the GC-MS system. nih.gov

Prevention of Oxidation during Sample Handling

Oxysterols are susceptible to further oxidation during sample collection, storage, and analysis, which can lead to artificially inflated measurements. Therefore, stringent precautions are necessary to prevent the formation of these artifacts. utmb.edu A common strategy is the addition of antioxidants to the sample and solvents during the extraction process. Butylated hydroxytoluene (BHT) is a widely used antioxidant for this purpose. uio.no

In some protocols, other agents like L-ascorbic acid and sodium acetate (B1210297) are incorporated to scavenge oxygen and acidic species, respectively, which can also promote cholesterol oxidation. nih.gov Performing all sample manipulation steps under an inert atmosphere, such as nitrogen, and protecting samples from light and heat are also critical measures to minimize adventitious autoxidation. utmb.edu

Isotope Dilution Methods for Quantification

Isotope dilution mass spectrometry is the gold standard for accurate quantification of analytes in complex matrices. This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest (in this case, deuterated this compound) to the sample at the beginning of the analytical procedure. nih.gov This internal standard behaves identically to the endogenous analyte throughout the extraction, derivatization, and chromatographic separation processes.

By measuring the ratio of the signal from the native analyte to that of the isotopic internal standard in the mass spectrometer, any losses incurred during sample preparation can be corrected for, leading to highly accurate and precise quantification. nih.gov This approach is crucial for obtaining reliable data, especially for low-concentration analytes like oxysterols.

Method Validation and Performance Metrics in Research Assays

The validation of an analytical method is critical to ensure that it is reliable, reproducible, and fit for its intended purpose. For research assays quantifying this compound, this involves assessing several key performance parameters.

A developed isotope dilution GC-MS method for this compound in plasma demonstrated excellent performance characteristics. The method was shown to be linear over a wide concentration range, with high recovery and good precision. nih.gov

Table 2: Performance Metrics of a Validated GC-MS Assay for this compound

Parameter Value
Linearity Range 0.03–200 ng/mL
Mean Recovery Rate 98.6%
Intra-day Variation Coefficient < 15%
Inter-day Variation Coefficient < 15%
Limit of Quantification (LOQ) 0.03 ng/mL

Data sourced from a study on the determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry. nih.gov

The coefficient of variation (CV), which is a measure of precision, should ideally be below 15% for both intra-day (within the same day) and inter-day (between different days) measurements. nih.gov Accuracy, often assessed by recovery studies, should be close to 100%. nih.gov The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Linearity and Calibration Curve Establishment

A cornerstone of any quantitative analytical method is the establishment of linearity, which demonstrates that the instrumental response is proportional to the concentration of the analyte over a specified range. For the analysis of C-triol, different chromatographic techniques coupled with mass spectrometry have shown excellent linearity.

In one validated gas chromatography-mass spectrometry (GC-MS) method, linearity was established over a broad concentration range of 0.03 ng/mL to 200 ng/mL. nih.gov Another study, employing a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the quantification of plasma oxysterols, established a calibration curve ranging from 3 to 800 ng/mL. nih.gov This method demonstrated a strong linear regression with a coefficient of determination (r²) of ≥ 0.9908, indicating a high degree of linearity. nih.gov The choice of the linear range is typically tailored to the expected concentrations of the analyte in the biological samples being investigated.

Table 1: Linearity Parameters for this compound Quantification

Analytical Method Linear Range Correlation Coefficient (r²)
GC-MS 0.03 - 200 ng/mL Not Specified

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For C-triol, these limits vary depending on the analytical platform used. A highly sensitive isotope dilution GC-MS method reported an LOD of 0.01 ng/mL and an LOQ of 0.03 ng/mL. nih.gov In contrast, a rapid LC-ESI-MS/MS method for plasma analysis had a reported LOD of 1 ng/mL and an LOQ of 3 ng/mL for C-triol. nih.gov These values demonstrate that current analytical methods are capable of detecting and quantifying C-triol at very low concentrations, which is essential for its measurement in biological fluids where it may be present in trace amounts.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
GC-MS 0.01 ng/mL 0.03 ng/mL

Precision, Accuracy, and Recovery Rates

The reliability of a quantitative method is assessed by its precision, accuracy, and recovery. Precision refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy is the closeness of a measured value to the true value, often evaluated through recovery studies.

Validation studies for C-triol analysis have demonstrated high precision and accuracy. For the GC-MS method, the intra- and inter-day coefficients of variation were below 15%, which is a widely accepted limit for bioanalytical methods. nih.gov The LC-ESI-MS/MS method showed even higher precision, with within-day and between-day imprecision of less than 6%. nih.gov

Accuracy for the LC-ESI-MS/MS method was reported as being within <9% for within-day measurements and <6% for between-day measurements. nih.gov Furthermore, the mean recovery rate for the GC-MS method was 98.6%, indicating a very efficient extraction process and minimal loss of the analyte during sample preparation. nih.gov

Table 3: Precision, Accuracy, and Recovery Data for this compound Analysis

Parameter Analytical Method Value
Precision
Intra- & Inter-day Variation (CV) GC-MS < 15%
Within-day Imprecision (CV) LC-ESI-MS/MS < 6%
Between-day Imprecision (CV) LC-ESI-MS/MS < 6%
Accuracy
Within-day Accuracy LC-ESI-MS/MS < 9%
Between-day Accuracy LC-ESI-MS/MS < 6%
Recovery

Application in Biological Sample Analysis

The validated analytical methods for this compound are widely applied in research to measure its concentration in various biological samples. This has been instrumental in elucidating its physiological and pathological roles.

C-triol has been successfully quantified in body fluids such as human plasma and serum, where it serves as a key biomarker for the diagnosis of Niemann-Pick type C (NPC) disease. nih.govnih.govresearchgate.net Elevated levels of C-triol have also been observed in patients with cerebrotendinous xanthomatosis. nih.gov

In preclinical research, C-triol levels have been measured in animal models. For instance, studies involving oral administration of C-triol to rats have analyzed its effects and metabolites in various tissues, including the aorta, and in feces. nih.govcapes.gov.brnih.gov This type of analysis helps in understanding the compound's metabolism and distribution.

Furthermore, C-triol is frequently studied in cell culture systems to investigate its cellular and molecular mechanisms. Research has explored its effects on various cell types, including rat vascular smooth muscle cells, intestinal epithelial crypt cells (IEC-6), and newborn rat kidney cells. nih.gov In these in vitro models, quantification of C-triol helps to correlate its concentration with observed biological effects.

Table 4: Application of this compound Analysis in Biological Samples

Sample Type Organism Research Focus
Plasma/Serum Human Biomarker for Niemann-Pick type C, Cerebrotendinous Xanthomatosis
Aortic Tissue Rat Investigation of toxic cell damage
Feces Rat Metabolic studies
Newborn Kidney Cells Rat In vitro cytotoxicity and antioxidant effects

Molecular and Cellular Mechanisms of Cholestan 3beta,5alpha,6beta Triol Action

Receptor Interactions and Signal Transduction Pathways

Cholestan-3beta,5alpha,6beta-triol, a major metabolite of cholesterol, has been identified as an endogenous neuroprotectant that exerts its effects through the negative modulation of N-methyl-D-aspartate (NMDA) receptors. nih.gov This interaction is significant because the overstimulation of NMDA-type glutamate receptors is a known factor in neuronal death associated with various central nervous system disorders, including cerebral and spinal cord ischemia. nih.gov

Research has demonstrated that this compound functions as a potent negative modulator of NMDA receptors. nih.gov This modulation is crucial for protecting neurons against glutamate-induced neurotoxicity. nih.gov In laboratory settings, treatment with this compound has been shown to protect cultured neurons from such damage. nih.gov Furthermore, administration of this compound significantly reduces neuronal injury following spinal cord ischemia in rabbits and transient focal cerebral ischemia in rats. nih.gov The neuroprotective properties of this oxysterol are believed to be a result of its ability to directly blockade NMDA receptors. nih.govjneurosci.org

A key mechanism through which this compound exerts its neuroprotective effects is by attenuating the influx of intracellular calcium ([Ca2+]i) induced by glutamate. nih.gov In experiments using cultured cortical neurons and HEK-293 cells transfected with NR1/NR2B NMDA receptors, physiological concentrations of the compound were shown to decrease inward NMDA-mediated currents. nih.gov Specifically, in HEK-293 cells expressing NR1/NR2B NMDA receptors, this compound significantly reduced the elevation in [Ca2+]i caused by NMDA in a concentration-dependent manner. nih.gov

Inhibitory Effects of this compound on NMDA-Induced Calcium Influx
Cell TypeReceptorInducing AgentEffect of this compound
Cultured Cortical NeuronsNMDA ReceptorsGlutamateAttenuated [Ca2+]i
HEK-293 CellsTransfected NR1/NR2B NMDA ReceptorsNMDA (200 μm)Concentration-dependent reduction of [Ca2+]i

Studies investigating the binding properties of this compound have provided further evidence for its direct interaction with neuronal receptors. The binding of a radiolabeled version of the compound, [3H]triol, to primary cultured cerebellar granule neurons was found to be specific and saturable, with an apparent dissociation constant (Kd) of 279.21 ± 43.88 nM. nih.gov In contrast, nonspecific binding increased linearly with higher concentrations of [3H]triol. nih.gov Additionally, this compound was shown to displace the binding of [3H]MK-801, a well-known NMDA receptor antagonist, to NMDA receptors, suggesting a direct blockade mechanism. nih.govjneurosci.org

Beyond its role in the nervous system, this compound has been shown to influence cell cycle regulation, particularly in the context of cancer cells. This oxysterol exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis. nih.govnih.gov

Flow cytometric analysis has revealed that treatment with this compound can cause cell cycle arrest in the G1 phase. nih.govnih.gov In studies involving human prostate cancer cell lines (LNCaP, DU-145, and PC-3), treatment with the compound led to an increase in the population of cells in the G1 phase and a corresponding decrease in the S and G2/M phase populations. nih.gov For instance, treating LNCaP and DU-145 cells with 10 µM of the compound for 48 hours resulted in G1 arrest. nih.gov A higher concentration of 20 µM was required to induce a similar effect in PC-3 cells. nih.gov This induction of G1 cell cycle arrest is a key mechanism behind the compound's ability to suppress the proliferation of these cancer cells. nih.gov

Effect of this compound on Prostate Cancer Cell Cycle
Cell LineConcentrationDurationEffect on Cell Cycle
LNCaP10 µM48 hrsIncrease in G1 phase, decrease in S and G2/M phases
DU-14510 µM48 hrsIncrease in G1 phase, decrease in S and G2/M phases
PC-320 µM48 hrsSignificant increase in G1, decrease in S and G2/M populations

Influence on Cell Cycle Regulation

Modulation of Cell Cycle Proteins (e.g., c-Myc, Skp2, p27Kip)

This compound has been demonstrated to exert significant influence over key proteins that govern the cell cycle, contributing to its anti-proliferative effects in cancer cells. Research in human prostate cancer cell lines, including LNCaP CDXR-3, DU-145, and PC-3, has shown that treatment with this oxysterol leads to a notable reduction in the expression levels of the oncoprotein c-Myc and the S-phase kinase-associated protein 2 (Skp2) nih.govnih.govmdpi.com.

The downregulation of Skp2 is particularly critical as it is an E3 ubiquitin ligase that targets the cyclin-dependent kinase inhibitor p27Kip for degradation. Consequently, the reduction in Skp2 levels induced by this compound results in the accumulation of p27Kip nih.govnih.govmdpi.com. The protein p27Kip is a pivotal inhibitor of the cell cycle, primarily acting to halt progression through the G1 phase. The increased levels of p27Kip effectively block the activity of cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition.

This molecular cascade provides a clear mechanism for the observed G1 cell cycle arrest in cancer cells treated with this compound nih.govnih.govmdpi.com. Further underscoring the importance of this pathway, studies have shown that the overexpression of Skp2 in PC-3 prostate cancer cells can partially reverse the growth inhibition caused by this compound nih.govnih.govmdpi.com. This finding solidifies the crucial role of the Skp2-p27Kip axis in mediating the compound's cytostatic effects.

The table below summarizes the observed effects of this compound on these key cell cycle regulatory proteins in human prostate cancer cells.

Cell Line(s)Protein AffectedObserved EffectFunctional Consequence
DU-145, PC-3, LNCaP CDXR-3c-MycReduced expressionInhibition of cell proliferation and growth
DU-145, PC-3, LNCaP CDXR-3Skp2Reduced expressionStabilization and accumulation of p27Kip
DU-145, PC-3, LNCaP CDXR-3p27KipAccumulationG1 cell cycle arrest

Effects on Apoptosis and Programmed Cell Death

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. This pro-apoptotic activity is a cornerstone of its potential anti-cancer and pathological effects. Studies have demonstrated that this oxysterol can trigger apoptosis in human prostate cancer cells, vascular smooth muscle cells, and rat bone marrow stromal cells nih.govresearchgate.netnih.govnih.gov. The induction of apoptosis in prostate cancer cells was confirmed by the TUNEL assay, which detects DNA fragmentation, a hallmark of late-stage apoptosis researchgate.netnih.gov.

The apoptotic cascade initiated by this compound is, in many cellular contexts, dependent on the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. While direct studies on caspase activation by this specific triol are part of a broader understanding of oxysterols, the general mechanism is well-established. Oxysterols as a class are known to induce apoptosis through pathways that lead to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7 mdpi.com. The activation of these caspases leads to the cleavage of critical cellular substrates, culminating in the morphological and biochemical changes characteristic of apoptosis mdpi.com.

A key early event in apoptosis is the translocation of the phospholipid phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This externalization serves as an "eat me" signal for phagocytes. Research on rat bone marrow stromal cells has shown that treatment with this compound promotes the active externalization of phosphatidylserine to the cell surface, a definitive marker of apoptosis nih.gov. This was observed alongside the appearance of condensed or fragmented nuclei, further confirming the induction of programmed cell death nih.gov. Similarly, in studies involving calcifying vascular smooth muscle cells, apoptosis was assessed using FITC-labeled annexin V, a protein that specifically binds to externalized phosphatidylserine, confirming that the compound induces this apoptotic change nih.gov.

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A critical event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm). Studies on isolated mouse liver mitochondria have revealed that this compound can directly induce a decrease in ΔΨm nih.gov. This disruption of the mitochondrial membrane potential is a point of no return in the apoptotic process, leading to the opening of the mitochondrial permeability transition pore and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm nih.gov. The release of cytochrome c is a key step in the formation of the apoptosome and the activation of the caspase cascade.

Impact on Oxidative Stress and Reactive Species Generation

A significant body of evidence indicates that the cellular actions of this compound are closely linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS, such as superoxide anion (O2•−) and hydrogen peroxide (H2O2), are highly reactive molecules that can cause damage to lipids, proteins, and DNA.

Studies have demonstrated that this compound treatment leads to a dose- and time-dependent increase in ROS generation in various cell types, including calcifying vascular smooth muscle cells and rat bone marrow stromal cells nih.govnih.gov. This increase in intracellular ROS has been implicated as a key mediator of the compound's pro-apoptotic effects nih.govnih.gov.

Research using isolated mouse liver mitochondria has provided more direct insight into the source of this ROS production. It was found that this compound enhances the production of O2•− and H2O2 within the mitochondria nih.gov. This effect is thought to be due to the compound's ability to stimulate the activities of complexes I and II of the mitochondrial electron transport chain, leading to increased electron leakage and subsequent ROS formation nih.gov. The resulting oxidative stress within the mitochondria leads to oxidative damage to mitochondrial membrane lipids and proteins, contributing to mitochondrial dysfunction and the initiation of apoptosis nih.gov. The pro-oxidant effects of this compound are further supported by findings that antioxidants can attenuate its cellular effects nih.gov.

The table below summarizes the findings related to the apoptotic and oxidative stress-inducing effects of this compound.

MechanismSpecific EffectCell/System Studied
Apoptosis Caspase ActivationGeneral oxysterol effect
Phosphatidylserine ExternalizationRat bone marrow stromal cells, Vascular smooth muscle cells
Loss of Mitochondrial Membrane PotentialIsolated mouse liver mitochondria
Oxidative Stress Induction of ROS (O2•−, H2O2)Vascular smooth muscle cells, Rat bone marrow stromal cells, Isolated mouse liver mitochondria

Activation of NADPH Oxidase (NOX)

While some oxysterols are known to cause extensive generation of reactive oxygen species (ROS) through the up-regulation of NADPH oxidase (NOX) family enzymes, the direct activation of NOX by this compound is context-dependent. cellphysiolbiochem.com In studies on human red blood cells (RBCs), this compound did not appear to directly activate RBC-NOX. Instead, another oxysterol, 7-keto-cholesterol (7-KC), was identified as the activator of RBC-NOX through a signaling pathway involving Rac GTPase and PKCζ. cellphysiolbiochem.comnih.gov However, in other cell types, such as human colon adenocarcinoma cells, NADPH oxidase plays a key role in oxysterol-induced ROS production. d-nb.info For instance, the activation of NADPH oxidase (Nox-4) has been linked to 7-KC via endoplasmic reticulum (ER) stress, contributing to the overproduction of ROS. mdpi.com Although not directly attributed to this compound in all cases, the general understanding is that oxysterols can induce oxidative stress through the activation of NOX enzymes. cellphysiolbiochem.com

Activation of Nitric Oxide Synthase (NOS)

This compound has been shown to activate nitric oxide synthase (NOS) in human red blood cells (RBCs), leading to the production of nitric oxide (.NO). cellphysiolbiochem.comnih.gov This activation follows a distinct signaling pathway involving PI3K/Akt and the concurrent activity of a Rac-GTPase. cellphysiolbiochem.comnih.gov The production of .NO induced by this compound can lead to nitrosative stress, characterized by the formation of methemoglobin and a global loss of heme. nih.gov The PI3K/Akt-dependent activation of endothelial NOS (eNOS) in response to this oxysterol has also been observed in endothelial cells. cellphysiolbiochem.com In A549 cells, this compound has been associated with nitric oxide synthase and modulated cyclooxygenase-2 expression through a PI3K-Akt-eNOS-dependent pathway. nih.gov

Role of Rac GTPase and PI3K/Akt Signaling in Oxidative Response

The Rac GTPase and PI3K/Akt signaling pathways are integral to the oxidative response induced by this compound. Specifically, in human red blood cells, the activation of RBC-NOS by this oxysterol is dependent on a signaling cascade that includes both Rac GTPase and the PI3K/Akt pathway. cellphysiolbiochem.comnih.gov The involvement of a Rac protein is crucial for the generation of oxidants by this compound. cellphysiolbiochem.com Furthermore, in human prostate cancer cells, treatment with this compound resulted in a reduced expression of Akt1, as well as its phosphorylated forms (phospho-Akt Ser473 and phospho-Akt Thr308), and PDK1, an upstream activator of Akt. nih.gov This indicates that the PI3K/Akt signaling pathway is a significant target of this compound's action in these cancer cells. nih.govresearchgate.net

Interaction with Antioxidant Systems (e.g., SOD, CAT, GSH)

This compound has been shown to interact with and modulate cellular antioxidant systems. In isolated mice liver mitochondria, higher concentrations of this oxysterol led to an inhibition of glutathione peroxidase (GPx) activity. nih.gov This inhibition of a key antioxidant enzyme contributes to the enhanced production of superoxide anions (O2•−) and hydrogen peroxide (H2O2). nih.gov The interaction with glutathione (GSH), a critical cellular antioxidant, is further highlighted by the observation that the knockdown of glutathione reductase (GSR-1), an enzyme responsible for recycling oxidized glutathione (GSSG) back to its reduced form (GSH), significantly impacts tolerance to oxidative stress. semanticscholar.org While direct interactions with superoxide dismutase (SOD) and catalase (CAT) are not extensively detailed in the provided context, one study noted the relevance of SOD in the context of oxysterol levels in children and adolescents with familial hypercholesterolemia. dbcls.jp

Cellular Responses and Physiological Processes in vitro

Cell Proliferation and Colony Formation Inhibition

This compound exhibits significant anti-proliferative effects in various cancer cell lines. Treatment with this compound has been shown to dose-dependently suppress the proliferation of human prostate cancer cells, including LNCaP CDXR-3, DU-145, and PC-3 cells. nih.govnih.gov This inhibition of cell proliferation is associated with the induction of G1 cell cycle arrest. nih.govnih.gov

Furthermore, this compound markedly inhibits the ability of cancer cells to form colonies in soft agar, a key characteristic of malignant cells. researchgate.net This has been demonstrated in PC-3 and LNCaP CDXR-3 prostate cancer cells. researchgate.net

Cell LineEffect of this compoundResearch Finding
LNCaP CDXR-3Proliferation InhibitionDose-dependent suppression of cell proliferation. nih.govnih.gov
DU-145Proliferation InhibitionDose-dependent suppression of cell proliferation. nih.govnih.gov
PC-3Proliferation InhibitionDose-dependent suppression of cell proliferation. nih.govnih.gov
PC-3Colony Formation InhibitionMarkedly inhibited the formation of colonies in soft agar. researchgate.net
LNCaP CDXR-3Colony Formation InhibitionMarkedly inhibited the formation of colonies in soft agar. researchgate.net

Cell Migration and Invasion Suppression

This compound has been shown to suppress the migration and invasion of cancer cells. In human prostate cancer cells (DU-145 and PC-3), pretreatment with this oxysterol significantly inhibited both cell migration and invasiveness. nih.gov This effect is linked to alterations in the expression of proteins associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion. nih.gov Specifically, treatment with this compound led to an increased expression of E-cadherin, while decreasing the expression of N-cadherin, vimentin, and Slug. nih.gov

Cell LineEffect of this compoundResearch Finding
DU-145Migration SuppressionSignificant inhibition of cell migration. nih.gov
PC-3Migration SuppressionSignificant inhibition of cell migration. nih.gov
DU-145Invasion SuppressionSignificant inhibition of cell invasiveness. nih.gov
PC-3Invasion SuppressionSignificant inhibition of cell invasiveness. nih.gov

Modulation of Cell Differentiation (e.g., Osteoblastic Differentiation of Bone Marrow Stromal Cells)

This compound has been identified as an inhibitor of the osteoblastic differentiation of bone marrow stromal cells (MSCs). Research on primary rat bone MSCs demonstrated that this oxysterol hampers the development of these precursor cells into mature bone-forming cells. nih.gov This inhibitory effect is characterized by a reduction in alkaline phosphatase (ALP) activity, decreased secretion of osteocalcin, and impaired matrix mineralization, all of which are crucial markers of osteoblastic activity. nih.gov

In addition to hindering differentiation, this compound also promotes apoptosis, or programmed cell death, in MSCs. nih.gov This dual action of inhibiting differentiation and inducing apoptosis suggests that the compound may contribute to decreased bone formation. nih.gov The mechanisms underlying these effects involve the induction of intracellular Ca2+ and the subsequent generation of Ca2+-dependent reactive oxygen species (ROS). Interestingly, these ROS-related effects were linked to the induction of apoptosis but not to the inhibition of osteoblastic differentiation, indicating distinct molecular pathways for these two cellular outcomes. nih.gov

Table 1: Effects of this compound on Osteoblastic Differentiation of MSCs

Cellular Process Effect of this compound Associated Markers/Mechanisms
Osteoblastic Differentiation Inhibition Decreased alkaline phosphatase activity, reduced osteocalcin secretion, impaired matrix mineralization.

Alteration of Endothelial Cell Barrier Function

The integrity of the vascular endothelium is critical for cardiovascular health, and its barrier function is compromised by this compound. Studies using cultured endothelial cell monolayers have shown that this oxysterol significantly increases the transfer of albumin across the endothelial barrier. nih.govnih.gov This effect indicates a reduction in the endothelium's ability to act as a selectively permeable barrier. nih.govnih.gov

The disruption of the endothelial barrier is both time and concentration-dependent, with maximal effects observed at a concentration of 20 microM after a 24-hour exposure. nih.govnih.gov In contrast, pure cholesterol did not produce a similar effect at concentrations up to 130 microM. nih.govnih.gov The mechanism of injury involves a significant release of cellular lactate dehydrogenase (LDH), a marker of cell damage, after 24 hours of exposure. nih.govnih.gov Morphological changes and perturbations in the cell monolayer become apparent approximately 14-18 hours after exposure to the compound. nih.govnih.gov Further research has confirmed that this compound decreases endothelial cell viability and induces apoptosis in a time- and concentration-dependent manner. nih.gov

Table 2: Impact of this compound on Endothelial Cell Barrier Function

Parameter Observation Time/Concentration Dependence
Albumin Transfer Significantly increased across endothelial cell monolayers. Maximum effect at 20 microM after 24 hours.
Cell Viability Decreased. Time- and concentration-dependent.
Apoptosis Induced. Apoptotic cells increased by 12.73% at 100 μmol·L-1 and 18.80% at 200 μmol·L-1. nih.gov
Cellular Damage Significant release of lactate dehydrogenase (LDH). Occurred after a 24-hour incubation period. nih.govnih.gov

Effects on Platelet Aggregation and Thromboxane A2 Formation

While oxysterols, as a class of molecules, are known to play roles in regulating platelet aggregation, specific research detailing the direct effects of this compound on platelet aggregation and the formation of Thromboxane A2 is not extensively available in the reviewed literature.

Induction of Eryptosis in Red Blood Cells

This compound is a potent inducer of eryptosis, the suicidal death of red blood cells (RBCs). mdpi.comnih.gov This process is characterized by cell shrinkage and the exposure of phosphatidylserine on the cell surface. The mechanism of action for this compound-induced eryptosis is distinct from that of other oxysterols like 7-keto-cholesterol. mdpi.com

The eryptotic effect of this compound is driven by the activation of erythrocyte nitric oxide synthase (RBC-NOS). mdpi.com This activation follows a PI3K/Akt signaling pathway and also involves the concurrent activity of a Rac-GTPase. mdpi.com The resulting production of nitric oxide (NO) leads to nitrosative stress, which is evidenced by the formation of methemoglobin and a global loss of heme. mdpi.com This cascade of events ultimately leads to the programmed death of the red blood cell. mdpi.comnih.gov

Table 3: Mechanism of this compound-Induced Eryptosis

Step Molecular Event Key Proteins/Pathways Involved Consequence
1 Initial Trigger This compound Activation of signaling cascade.
2 Enzyme Activation Activation of RBC-NOS. PI3K/Akt pathway, Rac-GTPase. mdpi.com
3 Stress Induction Production of Nitric Oxide (NO). Nitrosative stress. mdpi.com
4 Cellular Damage Methemoglobin formation, heme loss. Oxidative damage.

Impact on Mucin Secretion by Epithelial Cells

In the context of epithelial cell function, this compound has been shown to modulate mucin secretion. Specifically, in studies involving cultured dog gallbladder epithelial cells, this compound suppressed mucin secretion that was induced by taurocholate, a type of bile salt. researchgate.net This finding suggests that biliary oxysterols can directly affect the mucosal function of the gallbladder. researchgate.net In contrast, another oxysterol, 7-ketocholesterol, did not exhibit the same suppressive effect on mucin secretion, highlighting the specific action of this compound in this cellular process. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Cholesterol
7-ketocholesterol
Taurocholate

Cholestan 3beta,5alpha,6beta Triol in Disease Pathogenesis Research Mechanistic Insights

Role as a Biomarker in Diagnostic Research

The utility of C-triol as a biomarker has been most prominently established in the diagnostic landscape of specific lysosomal storage diseases. Its elevated levels in biological fluids, such as plasma, serve as a key indicator for these conditions, although its specificity can be a limitation.

Niemann-Pick Disease Type C (NPC) Pathogenesis and Diagnostic Utility

Niemann-Pick disease type C (NPC) is a rare, inherited neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in lysosomes. nih.gov This leads to a complex and progressive disease with a wide range of clinical presentations. The diagnosis of NPC has historically been challenging, often involving invasive procedures like skin biopsy and fibroblast culturing for filipin staining.

The discovery of elevated plasma C-triol levels in NPC patients has revolutionized the diagnostic process. explorationpub.com It is now considered a sensitive first-line biomarker for NPC. nih.govresearchgate.net The accumulation of cholesterol in the lysosomes of NPC patients is thought to drive the increased production of C-triol, an oxysterol, through non-enzymatic oxidation. explorationpub.com

While highly sensitive, C-triol is not entirely specific to NPC, as elevated levels can be observed in other conditions. nih.gov Therefore, a definitive diagnosis of NPC typically requires confirmation through genetic testing for mutations in the NPC1 or NPC2 genes. nih.gov The use of C-triol as a diagnostic tool has significantly reduced the time to diagnosis for many patients, allowing for earlier intervention and management. explorationpub.com

Diagnostic Performance of Cholestan-3beta,5alpha,6beta-triol in Niemann-Pick Disease Type C

ParameterFindingSource
SensitivityHigh for NPC, including cases with doubtful filipin staining. nih.gov
SpecificityLimited, as elevated levels are also found in other lysosomal storage diseases. nih.gov
Clinical UtilityServes as a valuable first-line screening biomarker, often prompting genetic confirmation. explorationpub.comresearchgate.net

Lysosomal Acid Lipase Deficiency (LALD) and Acid Sphingomyelinase Deficiency (ASMD)

Lysosomal Acid Lipase Deficiency (LALD), which includes Wolman disease and Cholesteryl Ester Storage Disease (CESD), is another inherited lipid storage disorder. nih.govwikipedia.org Similar to NPC, LALD results in the accumulation of cholesteryl esters and triglycerides in various tissues. wikipedia.org Research has shown that plasma C-triol levels are also significantly elevated in patients with LALD. nih.gov

Likewise, Acid Sphingomyelinase Deficiency (ASMD), also known as Niemann-Pick disease types A and B, is characterized by the accumulation of sphingomyelin. Studies have indicated that patients with ASMD can also exhibit elevated levels of C-triol. researchgate.net

The elevation of C-triol in both LALD and ASMD underscores its lack of specificity as a standalone diagnostic marker for NPC. nih.gov This finding highlights the importance of a comprehensive diagnostic approach that includes enzymatic assays and genetic testing to differentiate between these lysosomal storage diseases.

Implications in Neurodegenerative Disease Research

Beyond its role as a biomarker in lysosomal disorders, C-triol has been investigated for its direct involvement in the central nervous system and its potential role in the pathogenesis and treatment of neurodegenerative diseases.

Neuroprotective Mechanisms against Excitotoxicity and Ischemic Injury

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a common mechanism in various neurodegenerative conditions and ischemic events. nih.gov Research has demonstrated that C-triol can act as an endogenous neuroprotectant. nih.gov

Studies have shown that C-triol can protect neurons from glutamate-induced neurotoxicity in vitro. jneurosci.org Furthermore, in vivo studies have indicated that administration of C-triol can reduce neuronal damage following ischemic injury to the brain and spinal cord. nih.govnih.gov The proposed mechanism for this neuroprotective effect involves the negative modulation of NMDA receptors, which play a crucial role in excitotoxicity. nih.gov Additionally, C-triol has been identified as an inhibitor of acid-sensing ion channels (ASICs), which are implicated in acidosis-mediated ischemic brain injury. nih.gov

Neuroprotective Effects of this compound

ConditionObserved EffectProposed MechanismSource
Glutamate-induced ExcitotoxicityIncreased neuronal survival in cultured neurons.Negative modulation of NMDA receptors. nih.govjneurosci.org
Ischemic Brain InjuryReduced neuronal damage in animal models.Inhibition of acid-sensing ion channels (ASICs). nih.gov
Spinal Cord IschemiaDecreased neuronal injury in animal models.Negative modulation of NMDA receptors. nih.gov

Relationship with Cholesterol Metabolism in Brain

Cholesterol is an essential component of the central nervous system, playing a vital role in membrane structure and function. C-triol is a major metabolite of cholesterol, and its presence in the brain suggests a link to cerebral cholesterol metabolism. nih.gov While the precise role of C-triol in normal brain cholesterol homeostasis is still being elucidated, its neuroprotective properties suggest that the metabolic pathway leading to its formation could be a crucial element in the brain's response to injury. jneurosci.org The conversion of cholesterol to C-triol may represent an endogenous defense mechanism to counteract neuronal damage. nih.gov

Relevance in Cancer Cell Biology Research

In addition to its roles in metabolic and neurodegenerative diseases, C-triol has demonstrated anti-cancer properties in various research models. nih.govresearchgate.net

Studies have shown that C-triol can suppress the proliferation of human cancer cells, including prostate and lung cancer cell lines. nih.govmdpi.com It has been observed to induce cell cycle arrest and apoptosis (programmed cell death) in these cancer cells. nih.govmdpi.com The mechanisms underlying these effects are multifaceted and appear to involve the modulation of key signaling pathways. For instance, in prostate cancer cells, C-triol treatment has been associated with the downregulation of the Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov In lung cancer cells, C-triol has been shown to induce endoplasmic reticulum (ER) stress and autophagy, leading to cell death. mdpi.com

Furthermore, C-triol has been found to inhibit the migration and invasion of cancer cells, suggesting its potential to interfere with metastasis. nih.govresearchgate.net These findings indicate that C-triol may have therapeutic potential in oncology, although further research is needed to fully understand its mechanisms of action and clinical applicability.

Anti-proliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (e.g., Prostate Cancer)

This compound (also referred to as triol) has demonstrated notable anti-cancer properties in preclinical studies, particularly against human prostate cancer cells. nih.gov Research has shown that treatment with this oxysterol can dose-dependently suppress the proliferation of various human prostate cancer cell lines, including LNCaP CDXR-3, DU-145, and PC-3. nih.govnih.gov Beyond inhibiting cell growth, triol has been observed to reduce the capacity of these cancer cells to form colonies in soft agar, indicating a reduction in their tumorigenic potential. nih.govresearchgate.net

Furthermore, in vivo studies using mouse models have substantiated these findings. Daily oral administration of triol led to a significant delay in the growth of PC-3 xenografts in nude mice. nih.govnih.gov A key mechanism underlying these anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.gov The TUNEL assay, a method for detecting DNA fragmentation that is a hallmark of apoptosis, has confirmed that triol treatment at concentrations of 20-40 µM induces apoptosis in all three tested prostate cancer cell lines. nih.govnih.govncku.edu.tw Flow cytometric analysis has also revealed that triol can cause a G1 cell cycle arrest, effectively halting the progression of the cell division cycle. nih.govncku.edu.tw

Table 1: Effects of this compound on Prostate Cancer Cell Lines

Cell Line Effect Concentration Duration Assay
LNCaP CDXR-3 Suppressed proliferation Dose-dependent Not specified Proliferation Assay
DU-145 Suppressed proliferation Dose-dependent Not specified Proliferation Assay
PC-3 Suppressed proliferation Dose-dependent Not specified Proliferation Assay
LNCaP CDXR-3 Induced apoptosis 20 and 40 µM 48 or 96 hrs TUNEL Assay
DU-145 Induced apoptosis 20 and 40 µM 48 or 96 hrs TUNEL Assay
PC-3 Induced apoptosis 20 and 40 µM 48 or 96 hrs TUNEL Assay

Modulation of Signaling Pathways in Cancer Progression

The anti-cancer activity of this compound is linked to its ability to modulate critical signaling pathways involved in cancer progression. nih.gov Studies utilizing Micro-Western Arrays and traditional Western blotting have elucidated that triol treatment leads to a reduction in the expression of several key proteins within the Akt signaling pathway. nih.govnih.gov This includes decreased levels of Akt1, as well as its phosphorylated (active) forms, phospho-Akt Ser473 and phospho-Akt Thr308, and the upstream kinase PDK1. nih.govncku.edu.tw The Akt pathway is a central regulator of cell survival, proliferation, and growth; its inhibition is a common strategy in cancer therapy.

In addition to its impact on the Akt pathway, triol treatment has been shown to reduce the protein levels of c-Myc and Skp2. nih.govresearchgate.net c-Myc is a well-known oncoprotein that drives cell proliferation, while Skp2 is an E3 ubiquitin ligase that targets tumor suppressor proteins for degradation. The downregulation of Skp2 by triol leads to the accumulation of the cell cycle inhibitor p27(Kip), which contributes to the observed G1 cell cycle arrest. nih.govncku.edu.tw In fact, overexpression of Skp2 in PC-3 cells was found to partially rescue the growth inhibition caused by triol, confirming the importance of this target in the compound's mechanism of action. nih.govresearchgate.netncku.edu.tw

Involvement in Atherosclerosis Research

This compound is an oxysterol, a class of molecules derived from the oxidation of cholesterol, that has been implicated in the pathogenesis of atherosclerosis. nih.govnih.gov These oxidized lipids are considered a risk factor in the development of this cardiovascular disease. nih.gov

Correlation with Oxidative Stress and Lipid Peroxidation Markers

Research has shown a direct link between this compound and the induction of oxidative stress. In studies involving bovine aortic endothelial cells, treatment with triol resulted in a significant increase in the content of malondialdehyde (MDA), a well-established marker of lipid peroxidation. researchgate.net Specifically, at concentrations of 20 µmol·L-1 and 100 µmol·L-1, triol increased MDA levels by 22.45% and 60.20%, respectively, after 18 hours of exposure. researchgate.net This indicates that the compound causes oxidative damage to cellular lipids. Furthermore, triol has been found to enhance the production of reactive oxygen species (ROS), such as superoxide anion (O2-) and hydrogen peroxide (H2O2), in isolated mitochondria. nih.gov This ROS generation can subsequently lead to oxidative damage and mitochondrial dysfunction, a key event in the activation of apoptosis in vascular cells. nih.gov

Influence on Endothelial Cell Dysfunction

The vascular endothelium plays a crucial role in maintaining cardiovascular health, and its dysfunction is an early event in the development of atherosclerosis. This compound has been shown to negatively impact endothelial barrier function. nih.gov In studies using cultured endothelial cell monolayers, exposure to triol significantly increased the transfer of albumin across the monolayer. nih.govuky.edu This effect was both time- and concentration-dependent, with maximal albumin transfer observed at a concentration of 20 µM after 24 hours of exposure. nih.govuky.edu In contrast, pure cholesterol did not have the same effect at much higher concentrations. nih.govuky.edu This suggests that the oxidized form of cholesterol, but not cholesterol itself, impairs the ability of the endothelium to act as a selective barrier. nih.gov This triol-induced injury to endothelial cells also manifests as a decrease in cell viability and an induction of apoptosis. nih.govresearchgate.net

Contribution to Bone Metabolism Research

Emerging evidence suggests a potential link between oxidized lipids, known risk factors for atherosclerosis, and the pathogenesis of osteoporosis. nih.gov this compound has been investigated for its role in bone metabolism, particularly its effects on the cells responsible for bone formation.

Impact on Osteoblastic Differentiation and Apoptosis of Marrow Stromal Cells

Studies on primary rat bone marrow stromal cells (MSCs), which are precursors to bone-forming osteoblasts, have revealed that this compound can inhibit their differentiation into osteoblasts. nih.gov This inhibition was demonstrated by a reduction in alkaline phosphatase activity, decreased osteocalcin secretion, and impaired matrix mineralization, all of which are critical markers of osteoblastic function. nih.gov

In addition to hindering their differentiation, triol also promotes apoptosis in MSCs. nih.gov This was characterized by the presence of condensed or fragmented nuclei and the externalization of phosphatidylserine on the cell surface, both hallmarks of apoptotic cells. nih.gov Further investigation into the underlying mechanisms revealed that triol induces an increase in intracellular Ca2+ and subsequent Ca2+-dependent generation of reactive oxygen species (ROS) in MSCs. nih.govmdpi.com These effects were found to be involved in the pro-apoptotic action of triol, but not in its inhibition of osteoblastic differentiation. nih.gov These findings suggest that by inhibiting bone formation and promoting the death of bone precursor cells, triol could contribute to decreased bone mass. nih.gov

Table 2: Summary of this compound's Effects on Marrow Stromal Cells

Parameter Effect of Triol Mechanism
Osteoblastic Differentiation Inhibition Not dependent on Ca2+ or ROS
Alkaline Phosphatase Activity Inhibition Not specified
Osteocalcin Secretion Inhibition Not specified
Matrix Mineralization Inhibition Not specified
Apoptosis Promotion Involves increased intracellular Ca2+ and ROS generation

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Cholesterol
Malondialdehyde
Superoxide anion
Hydrogen peroxide
Albumin
Phosphatidylserine

Potential Links between Oxidized Lipids and Osteoporosis Pathogenesis

Emerging evidence suggests a significant association between oxidized lipids, such as this compound, and the development of osteoporosis. nih.govahajournals.orgahajournals.org This connection is thought to be rooted in the detrimental effects these oxidized cholesterol derivatives have on bone metabolism, particularly by disrupting the balance of bone remodeling. nih.gov

Research indicates that oxidized lipids, long recognized as a risk factor in the development of atherosclerosis, may also contribute to bone loss. nih.govahajournals.org The underlying mechanisms appear to involve the inhibition of bone formation by osteoblasts and the promotion of bone resorption by osteoclasts. nih.gov

One specific oxidized lipid, this compound, has been shown to directly impact the cells responsible for bone formation. nih.gov Studies on rat bone marrow stromal cells (MSCs), which are precursors to osteoblasts, have demonstrated that this compound hinders their differentiation into bone-forming cells. nih.gov This inhibition is characterized by a decrease in alkaline phosphatase activity, reduced osteocalcin secretion, and impaired matrix mineralization, all of which are crucial steps in the formation of new bone tissue. nih.gov

Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in these bone marrow stromal cells. nih.gov This cytotoxic effect further diminishes the pool of available cells that can mature into functional osteoblasts, thereby contributing to a net decrease in bone formation. nih.gov The pro-apoptotic action of this compound is linked to an increase in intracellular calcium levels and the subsequent generation of reactive oxygen species (ROS), which are known to be involved in cellular stress and apoptosis. nih.gov

The dual action of this compound—inhibiting osteoblastic differentiation and promoting MSC apoptosis—provides a mechanistic insight into how oxidized lipids can contribute to the pathogenesis of osteoporosis. nih.gov These findings suggest that this oxysterol may be a common factor underlying both atherosclerosis and osteoporosis. nih.gov

Below is a summary of the key research findings on the effects of this compound on bone marrow stromal cells:

Parameter Effect of this compound Mechanism Reference
Osteoblastic DifferentiationInhibitionDecreased alkaline phosphatase activity, osteocalcin secretion, and matrix mineralization. nih.gov
ApoptosisPromotionIncreased intracellular Ca2+ and Ca2+-dependent reactive oxygen species generation. nih.gov
Bone FormationDecreaseA consequence of both inhibited differentiation and increased apoptosis of bone marrow stromal cells. nih.gov

Future Directions and Emerging Research Avenues

Investigation of Stereoisomer-Specific Biological Activities and Mechanisms

The specific spatial arrangement of the hydroxyl groups in cholestan-3beta,5alpha,6beta-triol is crucial to its biological function. ontosight.ai Future research will likely focus on a detailed comparison of the biological effects of its different stereoisomers. Understanding how variations in stereochemistry influence interactions with molecular targets will be critical in elucidating the precise mechanisms of action. For instance, while the 3beta,5alpha,6beta isomer is the most studied, other isomers like the (3beta,5alpha,6beta,9beta)-cholestane-3,5,6-triol exist and may possess unique biological properties that warrant investigation. sigmaaldrich.com

Elucidation of Novel Molecular Targets and Interaction Partners

A primary focus of future research will be the identification and characterization of novel molecular targets and interaction partners of this compound. While some pathways affected by this oxysterol are known, such as the Akt/PDK1 signaling axis in prostate cancer cells, a complete picture of its molecular interactions is still lacking. nih.govcore.ac.uk Techniques such as affinity chromatography, co-immunoprecipitation, and advanced mass spectrometry-based proteomics will be instrumental in pulling down and identifying proteins that directly bind to or are modulated by this compound. Uncovering these new targets will open up new avenues for understanding its cellular functions.

Development and Application of Advanced Research Tools and Probes

To delve deeper into the subcellular localization and dynamic actions of this compound, the development of advanced research tools is essential. This includes the synthesis of fluorescently tagged or isotopically labeled analogs of the molecule. Such probes would enable real-time imaging of its distribution within cells and tissues, providing insights into its trafficking and sites of action. Additionally, the creation of photo-affinity probes could help to covalently trap and identify its direct binding partners with greater precision. Modified versions of the molecule, such as this compound 3,6-diacetate, are available for research purposes and could be starting points for the development of these advanced tools. sigmaaldrich.comchemicalbook.com

Integration with Systems Biology Approaches (e.g., Lipidomics, Metabolomics)

The integration of this compound research with systems biology approaches like lipidomics and metabolomics will provide a holistic view of its impact on cellular metabolism. researchgate.netnih.gov By analyzing the global changes in lipid and metabolite profiles in response to treatment with this oxysterol, researchers can identify broader metabolic pathways that are affected. This approach will be particularly valuable in understanding its role in complex metabolic diseases and its interplay with other lipid species. For example, in the context of Niemann-Pick disease type C, where it serves as a biomarker, metabolomics can help to further elucidate the metabolic dysregulation associated with the disease. dntb.gov.ua

Q & A

Q. How to address discrepancies in its pro- vs. anti-apoptotic roles in cholangiocytes vs. cancer cells?

  • Analysis : Context-dependent activation of p38 MAPK or PI3K/Akt pathways explains divergent outcomes. Experimental approaches:
  • Kinase activity assays : Phospho-specific Western blotting for p38 and Akt.
  • RNA-seq : Identify apoptosis-related gene networks (e.g., Bcl-2 family, caspases) in resistant vs. sensitive cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.